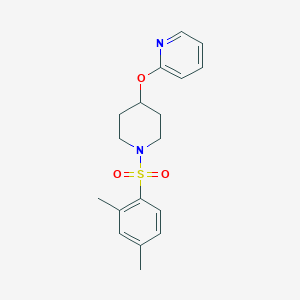

2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, also known as DS-1971a, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a key target for the development of drugs to treat various neurological and psychiatric disorders.

科学的研究の応用

Medicinal Chemistry and Drug Development

Targeting Neurological Disorders: The compound’s piperazine moiety suggests potential interactions with neurotransmitter receptors. Researchers investigate its role in modulating neuronal activity, particularly in conditions like epilepsy, anxiety, and depression. By understanding its binding affinity and pharmacokinetics, novel drugs may emerge.

Anticancer Activity: Recent studies highlight its antiproliferative effects against cancer cells. Researchers explore its mechanism of action, cellular uptake, and synergistic interactions with existing chemotherapeutic agents. The compound’s sulfonyl group may play a crucial role in disrupting cancer cell growth pathways .

Chemical Biology

Probing Protein-Protein Interactions: The compound’s sulfonyl group may interact with PDZ domains. Researchers study its role in disrupting protein-protein interactions, particularly in the WNT/β-catenin pathway .

作用機序

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.

Mode of Action

The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes, and their success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Pharmacokinetics

It’s known that the adme properties of similar compounds are often influenced by their stability and reactivity .

Result of Action

The result of the compound’s action is likely the formation of new carbon–carbon bonds via SM cross-coupling reactions . This process is often used in the synthesis of complex organic molecules .

Action Environment

The action of 2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is likely influenced by environmental factors such as temperature, pH, and the presence of other reactants . For example, the stability of similar compounds can be affected by air and moisture .

特性

IUPAC Name |

2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14-6-7-17(15(2)13-14)24(21,22)20-11-8-16(9-12-20)23-18-5-3-4-10-19-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFKZYHZCRSCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)

![Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2787829.png)

![(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2787833.png)

![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2787834.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2787836.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2787838.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2787840.png)

![4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid](/img/structure/B2787845.png)